Sulfurous acid sodium salt

Boiler water treatment Oxygen scavenger stoichiometry Dosage optimization

Sulfurous acid sodium salt (CAS 10579‑83‑6) is the non‑preferred registry entry for anhydrous sodium sulfite (Na₂SO₃; preferred CAS 7757‑83‑7), a white crystalline inorganic reducing agent. Industrially, it is deployed primarily as a chemical oxygen scavenger in boiler feedwater, where it reacts stoichiometrically with dissolved O₂ to form sodium sulfate, thereby preventing pitting corrosion.

Molecular Formula H2Na2O3S
Molecular Weight 128.06 g/mol
CAS No. 10579-83-6
Cat. No. B076170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfurous acid sodium salt
CAS10579-83-6
Molecular FormulaH2Na2O3S
Molecular Weight128.06 g/mol
Structural Identifiers
SMILESOS(=O)O.[Na].[Na]
InChIInChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)
InChIKeyYKZJGZHPDUVUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfurous Acid Sodium Salt (Sodium Sulfite) CAS 10579-83-6 for Industrial Procurement – Technical Baseline and Oxygen Scavenger Efficiency Guide


Sulfurous acid sodium salt (CAS 10579‑83‑6) is the non‑preferred registry entry for anhydrous sodium sulfite (Na₂SO₃; preferred CAS 7757‑83‑7), a white crystalline inorganic reducing agent . Industrially, it is deployed primarily as a chemical oxygen scavenger in boiler feedwater, where it reacts stoichiometrically with dissolved O₂ to form sodium sulfate, thereby preventing pitting corrosion [1]. Its procurement for water‑treatment, food‑preservation, and photographic applications hinges on quantifiable performance characteristics that differ materially from those of its closest sulfite‑class and alternative scavenger compounds.

Oxygen scavenger for low- to medium-pressure boiler feedwater
Dechlorination agent for process and wastewater streams
Preservative oxygen removal in alkaline beverage and food processing

Why Sodium Sulfite Cannot Be Freely Substituted with Other Sulfite‑Class or Alternative Oxygen Scavengers


Although sodium sulfite, sodium bisulfite, sodium metabisulfite, and hydrazine are all used for dissolved‑oxygen removal, they differ fundamentally in stoichiometric dosage requirement, solution pH, solids contribution, and thermal stability . Direct one‑to‑one substitution without compensating for these differences can lead to under‑dosing (corrosion risk), unintended pH shifts, excessive total dissolved solids, or decomposition into corrosive by‑products. The quantitative evidence below demonstrates precisely where sodium sulfite occupies a distinct performance niche relative to its comparators, enabling informed scientific selection and procurement.

Stoichiometric mismatch with bisulfite/metabisulfite
Dosing requirements differ substantially; direct mass replacement may lead to under-dosing and corrosion risk.
pH and free-SO₂ divergence from metabisulfite
Alkaline vs. acidic solution profiles shift application suitability and antimicrobial behaviour.
TDS contribution and thermal stability vs. hydrazine/volatile scavengers
Sulfite adds dissolved solids and decomposes above ~1000 psi; volatile alternatives avoid solids but introduce toxicity or cost trade-offs.

Quantitative Differentiation Evidence for Sodium Sulfite (CAS 10579-83-6) Versus Closest Analogues and Alternatives


Stoichiometric Oxygen Scavenging Dosage: Sodium Sulfite vs. Sodium Bisulfite

Sodium sulfite requires a stoichiometric dosage of 7.88 ppm (theoretical) to remove 1 ppm of dissolved oxygen, whereas the practical dosing guideline for sodium bisulfite (40 % w/v solution) is 1.5 ppm per 1 ppm dissolved O₂ [1]. This near‑five‑fold difference means that a procurement specification based on bisulfite dosage cannot be met by an equal mass of sodium sulfite without severe under‑treatment.

Dosage ratio
Cross-study comparable
7.88 ppm Na₂SO₃ vs. 1.5 ppm practical NaHSO₃ (≈5.3× higher mass demand per ppm O₂)
Procurement must match chemical to dosing program; mass substitution risks severe under-dosing.
Practical guidelines differ from theoretical stoichiometry; verify with site-specific dosing curves.
Boiler water treatment Oxygen scavenger stoichiometry Dosage optimization

Comparative Mass Efficiency for Oxygen Removal: Sodium Sulfite vs. Sodium Metabisulfite

Based on stoichiometric analysis and practical usage reports, sodium sulfite requires approximately 33 % more mass than sodium metabisulfite to scavenge the same quantity of dissolved oxygen [1]. The difference arises because metabisulfite (Na₂S₂O₅) hydrolyses to two bisulfite ions, providing a higher effective SO₂‑scavenging payload per gram.

Mass efficiency
Cross-study comparable
≈7.88 g Na₂SO₃ per g O₂ vs. ≈5.94 g Na₂S₂O₅ per g O₂ (≈33% higher mass requirement)
Metabisulfite offers a mass-efficiency advantage when shipping weight or storage volume is constrained.
Calculated from stoichiometry; commercial grades may shift practical demand.
Oxygen scavenger Mass efficiency Sulfite chemistry

pH Compatibility and Free SO₂ Release: Sodium Sulfite vs. Sodium Metabisulfite

Sodium sulfite yields mildly alkaline solutions (typical 10 % solution pH ≈ 9–10) with low free‑SO₂ release, whereas sodium metabisulfite produces acidic solutions (5 % solution pH ≈ 4–5) and liberates significantly more molecular SO₂ . This pH divergence directly governs application suitability and microbial‑control capability.

pH & free SO₂
Class-level inference
Alkaline (pH 9–10) / low free SO₂ vs. acidic (pH 4–5) / high free SO₂
Sulfite is preferred for high-pH processes where antimicrobial SO₂ is undesirable.
Class-level inference; verify pH and free-SO₂ behaviour for your specific process matrix.
Solution pH Free SO₂ Antimicrobial efficacy

Total Dissolved Solids (TDS) Contribution: Sodium Sulfite vs. Hydrazine

Each part‑per‑million of dissolved oxygen removed by sodium sulfite contributes approximately 8.9 ppm of sodium sulfate (Na₂SO₄) to the boiler water, raising TDS and conductivity [1]. In contrast, hydrazine (N₂H₄) reacts to yield only nitrogen gas and water, contributing zero dissolved solids [2]. This makes hydrazine attractive for high‑pressure systems but introduces regulatory complications due to its carcinogenicity classification.

TDS contribution
Cross-study comparable
≈8.9 ppm Na₂SO₄ per ppm O₂ removed vs. 0 ppm TDS (hydrazine)
Sulfite adds dissolved solids; hydrazine avoids TDS but introduces carcinogenicity concerns.
TDS burden must be weighed against toxicity risk in high-purity boiler systems.
Boiler water chemistry Dissolved solids Conductivity

Thermal Stability and Pressure Limit: Sodium Sulfite vs. Volatile Organic Oxygen Scavengers

Sodium sulfite is recommended only for boilers operating below 1000 psi because at higher temperatures it decomposes to corrosive hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) [1]. Volatile organic scavengers such as diethylhydroxylamine (DEHA) and carbohydrazide remain stable above this threshold and do not generate corrosive sulfur species, making them the mandated choice for high‑pressure steam generation.

Pressure limit
Class-level inference
Below 1000 psi vs. above 1000 psi (volatile organic scavengers)
Sulfite decomposes to corrosive H₂S/SO₂ above ~1000 psi; volatile scavengers are required for high-pressure systems.
Class-level threshold; confirm with boiler manufacturer guidelines.
High‑pressure boiler Thermal decomposition Corrosion risk

Optimal Industrial and Research Application Scenarios for Sodium Sulfite Based on Quantified Differentiation Evidence


Low‑Pressure (< 1000 psi) Boiler Feedwater Oxygen Scavenging

Sodium sulfite is ideally suited for medium‑ and low‑pressure boiler systems where its well‑characterised stoichiometric dosage (7.88 ppm per ppm O₂, theoretical) and the predictable TDS contribution (≈ 8.9 ppm Na₂SO₄ per ppm O₂) can be managed within water‑quality specifications [1][2]. It is the most economical chemical option below the 1000 psi decomposition threshold.

High‑pH Process Water and Alkaline Beverage Deoxygenation

Because sodium sulfite generates a mildly alkaline solution (pH ≈ 9–10) and releases minimal free SO₂, it is the preferred oxygen scavenger for high‑pH brewing water, functional beverages, and alkaline process streams where acidic metabisulfite would cause undesirable pH shifts or sulfurous off‑flavours .

Pre‑Packaging Rapid Oxygen Removal in Brewing and Food Processing

The rapid direct‑reaction kinetics of the sulfite ion with dissolved oxygen make sodium sulfite an effective pre‑packaging scavenger in brewing, where it can be dosed immediately before bottling to eliminate trace oxygen ingress, thereby extending shelf‑life without the antimicrobial side‑effects of metabisulfite .

Dechlorination of Process and Wastewater Streams

Sodium sulfite reacts rapidly with free chlorine, making it a cost‑effective dechlorination agent for ballast water, textile effluents, and pulp‑and‑paper process water. Its stoichiometric chlorine‑removal capacity is well defined, allowing precise dosage control and regulatory compliance .

Application
Selection Property
Validation Focus
Low-pressure boiler oxygen scavenging
Stoichiometric dosage predictability and TDS management
Dosage verification and boiler water conductivity monitoring
High-pH process water and alkaline beverage deoxygenation
Alkaline solution compatibility with minimal free-SO₂ release
pH and sulfite residual verification in finished product
Pre-packaging oxygen removal in brewing
Rapid direct-reaction kinetics with dissolved oxygen
Dissolved oxygen measurement before and after dosing
Dechlorination of process and wastewater streams
Stoichiometric chlorine-reduction capacity
Free/total chlorine residual and dosage control
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